Cas no 98-03-3 (Thiophene-2-carbaldehyde)

Le thiophene-2-carbaldéhyde est un composé hétérocyclique aromatique contenant un noyau thiopène fonctionnalisé par un groupe aldéhyde en position 2. Cette structure confère au produit une réactivité polyvalente, notamment dans les réactions de condensation et de cyclisation, utiles en synthèse organique. Sa pureté élevée et sa stabilité en font un intermédiaire précieux pour la préparation de composés pharmaceutiques, d'agrochimie et de matériaux fonctionnels. Le groupe aldéhyde réactif permet des modifications ciblées, tandis que le noyau thiopène contribue à des propriétés électroniques particulières. Le composé présente une bonne solubilité dans les solvants organiques courants, facilitant son utilisation en milieu réactionnel.
Thiophene-2-carbaldehyde structure
Thiophene-2-carbaldehyde structure
Nom du produit:Thiophene-2-carbaldehyde
Numéro CAS:98-03-3
Le MF:C5H4OS
Mégawatts:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364

Thiophene-2-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • Thiophene-2-aldehyde
    • 2-Thiophenecarboxaldehyde,Thenaldehyde
    • 2-Thiophenecarboxald
    • 2-Thiophenecarboxaldehyde (stabilized with HQ)
    • 2-Formylthiophene, 2-Thenaldehyde
    • THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
    • Thiophene-2-carboxaldehyde
    • 2-Thenaldehyde
    • 2-Thiophene Carboxaldehyde
    • thiophene-2-carbaldehyde
    • 2-Formylthiophene
    • 2-Thiophenecarboxaldehyde
    • 2-Thiophenealdehyde
    • 2-Thienylaldehyde
    • 2-Thiophenecarbaldehyde
    • 2-Thienylcarboxaldehyde
    • 2-Thienaldehyde
    • formylthiophene
    • alpha-Formylthiophene
    • 2-Thiophenaldehyde
    • Thenaldehyde
    • alpha-Thiophenecarboxaldehyde
    • .alpha.-Formylthiophene
    • 2-thiophencarboxaldehyde
    • 2-thienal
    • thiophenecarboxaldehyde
    • thiophen-2-carbaldehyde
    • 2-thiophene car
    • 2-Formylthiofuran
    • 2-Thienylcarbaldehyde
    • 2-Thiofurancarboxaldehyde
    • NSC 2162
    • Thiofurfural
    • Thiophene-o-carboxaldehyde
    • α-Formylthiophene
    • α-Thiophenaldehyde
    • α-Thiophenecarboxaldehyde
    • 2-Thiophenecarboxaldehyde,99%
    • Thiophene-2-carbaldehyde
    • MDL: MFCD00005429
    • Piscine à noyau: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
    • La clé Inchi: CNUDBTRUORMMPA-UHFFFAOYSA-N
    • Sourire: O=CC1=CC=CS1
    • BRN: 105819

Propriétés calculées

  • Qualité précise: 111.998286g/mol
  • Charge de surface: 0
  • XLogP3: 1
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Nombre de liaisons rotatives: 1
  • Masse isotopique unique: 111.998286g/mol
  • Masse isotopique unique: 111.998286g/mol
  • Surface topologique des pôles: 45.3Ų
  • Comptage des atomes lourds: 7
  • Complexité: 72.5
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Surface topologique des pôles: 17.1
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Liquide jaune pâle
  • Dense: 1.2 g/mL at 25 °C(lit.)
  • Point de fusion: <10°C
  • Point d'ébullition: 198 °C(lit.)
    75-77 °C/11 mmHg(lit.)
  • Point d'éclair: Température Fahrenheit: 170.6°f
    Degrés Celsius: 77 ° C
  • Indice de réfraction: n20/D 1.591(lit.)
  • Coefficient de répartition de l'eau: Insoluble
  • Le PSA: 45.31000
  • Le LogP: 1.56060
  • Solubilité: Facilement soluble dans l'éthanol, le benzène, l'éther, légèrement soluble dans l'eau
  • FEMA: 2493
  • Sensibilité: Air Sensitive

Thiophene-2-carbaldehyde Informations de sécurité

  • Symbolisme: GHS07
  • Provoquer:Avertissement
  • Mot signal:Warning
  • Description des dangers: H302,H315,H319,H335
  • Déclaration d'avertissement: P261,P305+P351+P338
  • Numéro de transport des marchandises dangereuses:UN 2810
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22-36/37/38
  • Instructions de sécurité: S36/37/39-S37-S24
  • Carte FOCA taille f:9
  • RTECS:XM8135000
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:0-10°C
  • Terminologie du risque:R22; R43
  • TSCA:Yes

Thiophene-2-carbaldehyde Données douanières

  • Code HS:29349990
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Thiophene-2-carbaldehyde PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0725-100ml
Thiophene-2-carbaldehyde
98-03-3 97.0%(GC),stabilized with HQ
100ml
¥380.0 2022-06-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0725-500ML
2-Thiophenecarboxaldehyde (stabilized with HQ)
98-03-3 >98.0%(GC)
500ml
¥1140.00 2024-04-15
TRC
T368100-100g
2-Thiophenecarboxaldehyde
98-03-3
100g
$ 103.00 2023-09-05
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-100g
Thiophene-2-carbaldehyde
98-03-3 97%
100g
¥78 2023-09-15
Oakwood
003419-1g
2-Thiophenecarboxaldehyde
98-03-3 98%
1g
$9.00 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14344-1000g
Thiophene-2-carboxaldehyde, 98+%
98-03-3 98+%
1000g
¥5097.00 2023-02-15
Life Chemicals
F2190-0580-0.25g
thiophene-2-carbaldehyde
98-03-3 95%+
0.25g
$18.0 2023-11-21
Apollo Scientific
OR5053-250g
Thiophene-2-carboxaldehyde
98-03-3 95%
250g
£30.00 2024-07-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB09039-1000g
Thiophene-2-carbaldehyde
98-03-3 97%
1000g
524.00 2021-07-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23302-500g
Thiophene-2-carbaldehyde
98-03-3 98% (stabilized with HQ)
500g
¥142.0 2024-04-17

Thiophene-2-carbaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Quinone ,  Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile ,  Water ;  48 h, 100 °C
Référence
Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system
Inamoto, Kiyofumi; Yamada, Tetsuya; Kato, Sei-ichi; Kikkawa, Shoko; Kondo, Yoshinori, Tetrahedron (2013, 2013, 69(44), 9192-9199

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide ,  Graphene Solvents: Toluene ;  1 atm, rt → 100 °C; 8 h, 100 °C
Référence
High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation
Jeong, Jae-Min; Jin, Se Bin; Yoon, Jo Hee; Yeo, Jae Goo; Lee, Geun Young; et al, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile ,  Water ;  5 h, pH 7, rt
Référence
Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates
Jana, Sandipan; Thomas, Jithin; Sen Gupta, Sayam, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: 1,10-Phenanthroline ,  Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate ,  1,2-Diethyl 1,2-hydrazinedicarboxylate ,  Oxygen
Référence
Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols
Marko, Istvan. E.; Giles, Paul R.; Tsukazaki, Masao; Chelle-Regnaut, Isabelle; Gautier, Arnaud; et al, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Cuprous iodide ,  N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ;  2 min, rt
1.2 Catalysts: 1-Methylimidazole ;  2 min, rt
1.3 Reagents: Oxygen ;  4 h, 25 °C
Référence
Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO
Wang, Lianyue; Bie, Zhixing; Shang, Sensen; Lv, Ying; Li, Guosong; et al, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper ,  4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Tempo ,  Oxygen Solvents: Chlorobenzene ;  8 h, 90 °C; 90 °C → 0 °C
Référence
Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode
Lu, Norman; Lin, Yan-Chou, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 - 5 h, rt
Référence
Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids
Yadav, J. S.; Reddy, B. V. S.; Sreedhar, P.; Kondaji, G.; Nagaiah, K., Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ;  5 h, 80 °C
Référence
Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols
Shen, Yan-Ming; Xue, Yun; Yan, Mi; Mao, Hui-Ling; Cheng, Hu; et al, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Conditions de réaction
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 12 h, 120 °C
Référence
N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols
Leng, Yan; Li, Jingjing; Zhang, Chenjun; Jiang, Pingping; Li, Yue; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: Tempo ,  2286259-65-0 Solvents: Acetonitrile ;  2 h, 30 °C
Référence
Base-Free Aerobic Oxidation of Alcohols over Copper-Based Complex under Ambient Condition
Mei, Qingqing ; Liu, Huizhen; Yang, Youdi; Liu, Hangyu; Li, Shaopeng; et al, ACS Sustainable Chemistry & Engineering (2018, 2018, 6(2), 2362-2369

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Alumina ,  Ruthenium hydroxide Solvents: Toluene ;  30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Référence
Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst
Mannel, David S.; Stahl, Shannon S.; Root, Thatcher W., Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
Référence
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ;  40 min, 60 °C
Référence
Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition
Ji, Hong-Bing; Chen, Qing-Lin, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane ,  Water ;  3 h, 20 bar, 100 °C
Référence
Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids
Korovchenko, Pavel; Donze, Cecile; Gallezot, Pierre; Besson, Michele, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
Référence
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering (2020, 2020, 8(14), 5734-5741

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Sodium perchlorate Solvents: Acetonitrile ,  Water ;  7 h, rt
Référence
Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization
Tang, Danyang; Yang, Xianjing; Chen, Qiguo; Shen, Zhenlu; Li, Meichao, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  24 h, 80 °C
Référence
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ;  12 h, 110 °C
Référence
Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst
Shen, Jian; Meng, Xu, Catalysis Communications (2019, 2019, , 58-63

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Nickel ,  Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol ,  Tetrahydrofuran
Référence
A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents
Khai, Bui The; Arcelli, Antonio, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: 1-Methylimidazole ,  Tempo Catalysts: Copper bromide (CuBr) ,  4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ;  2 h, 25 °C
Référence
Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model
Al-Hunaiti, Afnan; Abu-Radaha, Batool; Wraith, Darren; Repo, Timo, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Graphene (oxide) Solvents: Water ;  30 h, 0.2 MPa, 100 °C
Référence
Probing the intrinsic active sites of modified graphene oxide for aerobic benzylic alcohol oxidation
Zhu, Shanhui; Cen, Youliang; Yang, Miao; Guo, Jing; Chen, Chengmeng; et al, Applied Catalysis, 2017, , 89-97

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Acetic acid ,  tert-Butyl nitrite ,  Oxygen Catalysts: Tempone Solvents: Toluene ;  1 h, 1 atm, 50 °C
Référence
Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols
Karimi, Babak; Vahdati, Saleh; Vali, Hojatollah, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Conditions de réaction
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ;  6 h, rt
Référence
Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes
Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Conditions de réaction
1.1 Reagents: Dodecane ,  Oxygen Catalysts: Palladium Solvents: p-Xylene ;  10 h, 1 atm, 110 °C
Référence
Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation
Johnston, Eric V.; Verho, Oscar; Kaerkaes, Markus D.; Shakeri, Mozaffar; Tai, Cheuk-Wai; et al, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Conditions de réaction
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
Référence
TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes
Suzuki, Yusuke; Iinuma, Masataka; Moriyama, Katsuhiko; Togo, Hideo, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ;  20 h, 1 bar, 60 °C
Référence
Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts
Tobita, Fumiya; Yasukawa, Tomohiro; Yamashita, Yasuhiro; Kobayashi, Shu, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Conditions de réaction
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ;  rt; 4 h, rt → reflux
Référence
Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromide
Liu, Jiandong; Gong, Hegui; Zhu, Shaolin, Angewandte Chemie, 2021, 60(8), 4060-4064

Synthetic Routes 28

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  Tempo ,  Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ;  2 h, rt
Référence
Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus
Lai, Ya-Liang; Wang, Xue-Zhi; Zhou, Xian-Chao; Dai, Rui-Rong; Zhou, Xiao-Ping ; et al, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  10 min, rt
Référence
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; Weberskirch, Ralf, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Conditions de réaction
1.1 Catalysts: 2,2′-Bipyridine ,  Tempo ,  Ferric nitrate Solvents: Acetic acid ;  5 min, 25 °C
1.2 Reagents: Oxygen ;  0.5 h, 1 atm, 80 °C
Référence
Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds
Lagerblom, Kalle; Wrigstedt, Pauli; Keskivaeli, Juha; Parviainen, Arno; Repo, Timo, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Ruthenium ,  Nickel dihydroxide Solvents: Toluene ;  0.25 h, 363 K
Référence
Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen
Venkatesan, S.; Kumar, A. Senthil; Lee, Jyh-Fu; Chan, Ting-Shan; Zen, Jyh-Myng, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ;  24 h, 1 atm, 90 °C
Référence
Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen
Mori, Kohsuke; Hara, Takayoshi; Mizugaki, Tomoo; Ebitani, Kohki; Kaneda, Kiyotomi, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Conditions de réaction
1.1 Reagents: 1-Methylimidazole ,  Oxygen Catalysts: Tempo ,  2445364-42-9 Solvents: Acetonitrile ;  2 h, rt
Référence
Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air
Lai, Ya-Liang; Wang, Xue-Zhi; Dai, Rui-Rong; Huang, Yong-Liang; Zhou, Xian-Chao; et al, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Conditions de réaction
1.1 Catalysts: 1-Methylimidazole ,  Copper oxide (Cu2O) ,  Iron oxide (Fe3O4) ,  Tempo Solvents: Acetonitrile ;  18 h, 25 °C
Référence
Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole
Xu, Binyu; Senthilkumar, Samuthirarajan; Zhong, Wei; Shen, Zhongquan; Lu, Chunxin; et al, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Conditions de réaction
1.1 Reagents: Lithium perchlorate Solvents: Methanol ;  5.5 h, 0 °C
Référence
Selective C-H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes
Barone, Mateus R.; Jones, Alan M., Organic & Biomolecular Chemistry (2017, 2017, 15(47), 10010-10015

Synthetic Routes 36

Conditions de réaction
1.1 Catalysts: Tempo ,  Sulfuric acid ,  Iron chloride (FeCl3) ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  3 h, rt
Référence
Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators
Chu, Chaosen; Wang, Xiaoli; Hu, Yutao; Yan, Xiumei; Wang, Zheng, Yingyong Huaxue (2015, 2015, 32(6), 666-670

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atkchemica
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(CAS:98-03-3)Thiophene-2-carbaldehyde
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:98-03-3)2-Thiophenecarboxaldehyde
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:98-03-3)2-Thenaldehyde
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